molecular formula C7H5N3O2 B1400562 [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid CAS No. 1216218-95-9

[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid

Cat. No.: B1400562
CAS No.: 1216218-95-9
M. Wt: 163.13 g/mol
InChI Key: QPQQKUFWIVLPGV-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid: is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a transamidation mechanism followed by nucleophilic addition and condensation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis offers a scalable and eco-friendly approach. This method is advantageous due to its high yield and reduced reaction time .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The triazole ring allows for various substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted triazolo[4,3-A]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, thereby preventing the conversion of tryptophan to kynurenine, which is a pathway exploited by cancer cells to evade the immune system . This inhibition boosts the immune response against cancer cells.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-A]pyridine-6-carboxylic acid
  • 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
  • 6-Bromo-[1,2,4]triazolo[4,3-A]pyridine
  • 3-Amino-1,2,4-triazolo[4,3-A]pyridine

Uniqueness: What sets [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid apart from its analogs is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The carboxylic acid group at the 8-position provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid is a heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer therapy and as an anti-inflammatory agent. This article delves into the biological activities associated with this compound, detailing its mechanisms of action, biochemical interactions, and research findings.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine ring, which contributes to its diverse biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity in biological systems.

Targets of Action

This compound has been shown to interact with various biological targets:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme plays a crucial role in tryptophan metabolism and immune regulation. Inhibition of IDO1 can enhance immune responses against tumors .
  • C-Met Kinase : Inhibitors of C-Met are valuable in cancer therapy due to their role in tumor growth and metastasis. The compound has shown potential as a dual inhibitor targeting both C-Met and VEGFR-2 pathways .

Mode of Action

The mechanism involves binding to specific enzymes or receptors, leading to modulation of cellular pathways. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has been observed to inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

Cell LineIC50 (μM)Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values indicate potent activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through its interaction with adenosine receptors and modulation of inflammatory pathways. It acts as an antagonist at A2A receptors, which are implicated in neuroinflammatory responses .

Biochemical Pathways

The compound's influence extends across various biochemical pathways:

  • Cell Signaling : It affects pathways related to apoptosis and cell cycle regulation.
  • Gene Expression : Modulation of transcription factors involved in inflammatory responses and tumor progression has been observed.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and selectivity.

Case Studies

  • In Vitro Studies : A series of analogs were screened for their ability to inhibit IDO1 and showed varying degrees of potency compared to existing inhibitors.
  • Animal Models : Preclinical trials demonstrated that compounds derived from this scaffold could reduce tumor size in xenograft models while exhibiting minimal toxicity.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQQKUFWIVLPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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